2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
Description
This compound belongs to the acetamide class, characterized by a chloro-substituted acetyl group linked to an amine. Unlike aromatic acetamides (e.g., alachlor or pretilachlor), its tertiary amine structure incorporates a five-membered pyrrolidine ring with an (R)-configured methyl group at position 1.
Properties
IUPAC Name |
2-chloro-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOYQUAPSIVNDH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
The most common method involves reacting (R)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride in the presence of a base.
-
Reagents : (R)-1-Methyl-pyrrolidin-3-amine (1 eq), chloroacetyl chloride (1.2 eq), pyridine (1.5 eq), ethyl acetate (anhydrous).
-
Conditions : 0–25°C, 1–2 hours under N₂.
-
Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation.
-
Yield : 89–94% (HPLC purity >98%).
Mechanistic Insight :
Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack on chloroacetyl chloride.
Solvent and Base Optimization
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | EtOAc | 0°C → 25°C | 94 | 98.5 |
| Et₃N | CH₂Cl₂ | 25°C | 85 | 97.2 |
| NaHCO₃ | H₂O/EtOAc | 25°C | 78 | 95.1 |
| Data compiled from,, and. |
Key Finding : Pyridine in anhydrous EtOAc maximizes yield and purity by minimizing hydrolysis.
One-Pot Acylation-Dehydration
Patent-Based Synthesis (Source )
A scalable one-pot method avoids isolating intermediates:
-
Acylation : L-Prolineamide reacts with chloroacetyl chloride (5 eq) at 40–70°C for 1–2 hours.
-
Dehydration : Excess chloroacetyl chloride acts as a dehydrating agent, converting the intermediate carboxamide to the nitrile.
-
Distillation : Removal of excess chloroacetyl chloride under reduced pressure.
Conditions :
-
Molar Ratio : L-Prolineamide : chloroacetyl chloride = 1 : 10–15.
-
Yield : 86–91% (99% ee).
Advantage : Eliminates intermediate purification, reducing waste and cost.
Stereochemical Control
The (R)-configuration is preserved via:
-
Chiral Pool Strategy : Use of L-prolineamide as the starting material.
-
Low-Temperature Coupling : Minimizes racemization during acylation.
Stereoselective Pyrrolidine Synthesis
Asymmetric Hydrogenation (Source )
A patent (WO2008137087A1) describes synthesizing (R)-2-methylpyrrolidine via asymmetric hydrogenation, followed by chloroacetylation:
-
Asymmetric Hydrogenation :
-
Substrate: 2-Methylpyrrolidone.
-
Catalyst: Ru-(S)-BINAP.
-
Yield : 95% (98% ee).
-
-
Chloroacetylation :
Limitation : High catalyst cost limits industrial scalability.
Resolution of Racemates
-
Chiral Chromatography : Separates (R)- and (S)-enantiomers post-synthesis (HPLC purity >99%).
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (50% yield, 99% ee).
Green Chemistry Approaches
Water-Phase Reaction (Source )
Aqueous synthesis minimizes organic solvent use:
-
Reagents : (R)-1-Methyl-pyrrolidin-3-amine, chloroacetyl chloride, NaHCO₃.
-
Conditions : H₂O/toluene biphasic system, 25°C, 2 hours.
Trade-off : Lower yield vs. environmental benefits.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride-Amine | 94 | 98.5 | High | Low |
| One-Pot Dehydration | 91 | 99 | High | Medium |
| Asymmetric Hydrogenation | 88 | 98 | Low | High |
| Water-Phase | 76 | 93 | Medium | Low |
Recommendation : Acyl chloride-amine coupling is optimal for industrial-scale production due to high yield and low cost.
Characterization and Quality Control
Analytical Data (Source , )
Impurity Profiling
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Diacetylated byproduct | Excess chloroacetyl chloride | Stoichiometric control |
| Racemization | High-temperature steps | Low-temperature acylation |
Industrial-Scale Considerations
Continuous Flow Synthesis (Source )
-
Reactor Type : Tubular flow reactor.
-
Throughput : 5 kg/hour.
-
Advantages : Consistent quality, reduced reaction time.
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| (R)-1-Methyl-pyrrolidin-3-amine | 1200 |
| Chloroacetyl chloride | 150 |
| Solvent Recovery | 80 |
| Total Production Cost : ~$1430/kg. |
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Research indicates that 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits significant biological activity , particularly as a potential therapeutic agent. Its structure allows for effective interaction with various biological targets, making it a candidate for drug development.
Antibacterial Properties
Studies have demonstrated that derivatives of chloroacetamides, including 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, possess antibacterial properties. For instance, compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Interaction Studies
Interaction studies focus on the compound's binding affinity to biological targets. The presence of the pyrrolidine ring enhances its pharmacological profile, potentially leading to the development of new therapeutic agents that can combat resistant bacterial strains .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide:
Structural Comparisons
The compound's unique combination of functional groups sets it apart from other similar compounds. Below is a comparison table highlighting some structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Structure | Contains a benzyl group which may enhance lipophilicity. |
| 2-Chloro-N-(ethyl-N-(1-methylpyrrolidin-2-yl)methyl)acetamide | Structure | Ethyl substitution alters pharmacokinetics and activity profile. |
| Pyrrolidine derivatives | Various | Broad range of biological activities due to structural diversity. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
- Aromatic Chloroacetamides :
- Heterocyclic Chloroacetamides :
Table 1: Structural and Physical Properties
Solid-State Geometry and Hydrogen Bonding
- Aromatic Chloroacetamides : Exhibit distinct N–H conformations (anti/syn) relative to substituents. For example, 2-chloro-N-(3-chlorophenyl)acetamide adopts an anti conformation, while methyl-substituted analogs show syn arrangements .
- Target Compound : The pyrrolidine ring likely imposes steric constraints, altering hydrogen-bonding networks. Unlike aromatic analogs, intermolecular N–H⋯O bonds may be less dominant due to the tertiary amine structure .
Biological Activity
2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, which includes a chloro group and a pyrrolidine moiety, enhances its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is C_8H_10ClN_2O, with a molecular weight of 218.70 g/mol. The compound features a chloroacetamide functional group, known for its reactivity and potential biological activity. The presence of the pyrrolidine ring contributes to its interaction with various biological targets.
Therapeutic Potential
Research indicates that 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits significant biological activity as a potential therapeutic agent. Its structure allows it to effectively interact with various biological targets, making it a candidate for further pharmacological studies.
Key Findings:
- The compound has been shown to inhibit certain enzymes, which is critical in the context of diseases such as Alzheimer's disease (AD). For example, derivatives related to this compound have been explored for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative disorders .
- In vitro studies have demonstrated that related compounds possess anticancer properties against various cancer cell lines, including A549 human lung adenocarcinoma cells .
Case Studies and Research Findings
- Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) of nSMase2 inhibitors revealed that compounds structurally related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide showed promising pharmacokinetic properties and significant inhibition of exosome release from the brain in vivo .
- Anticancer Activity : In another study, novel derivatives were tested for their anticancer activity against A549 cells. Certain compounds demonstrated potent activity, indicating that modifications to the pyrrolidine ring can enhance biological efficacy .
- Antimicrobial Properties : Research has also highlighted the antimicrobial potential of pyrrolidine derivatives. Compounds similar to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide have shown effectiveness against multidrug-resistant strains of bacteria .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide and their unique features:
| Compound Name | Unique Features |
|---|---|
| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Contains a benzyl group which may enhance lipophilicity |
| 2-Chloro-N-(ethyl-N-(1-methylpyrrolidin-2-yl)methyl)acetamide | Ethyl substitution alters pharmacokinetics and activity profile |
| Pyrrolidine derivatives | Broad range of biological activities due to structural diversity |
Q & A
Basic Questions
Q. What are the molecular structure and key functional groups of 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide?
- Answer : The compound has the molecular formula C₈H₁₃ClN₂O , with a chloroacetamide group (–CO–NH–CH₂Cl) and a chiral (R)-configured 1-methyl-pyrrolidin-3-yl moiety. The pyrrolidine ring introduces stereochemical complexity, requiring careful enantiomeric analysis. Structural analogs (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) highlight the importance of substituent positioning on hydrogen bonding and crystal packing .
Q. What synthetic routes are reported for this compound?
- Answer : A common method involves reacting (R)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Purification typically employs recrystallization or column chromatography. Similar protocols for related acetamides emphasize temperature control (0–5°C) to minimize side reactions .
Q. What spectroscopic methods are used to characterize this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the stereochemistry of the pyrrolidine ring and the acetamide linkage.
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C–Cl) are diagnostic.
- X-ray crystallography (for analogs): Resolves conformational details, such as N–H⋯O hydrogen bonding in the solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Answer :
- Solvent selection : DMF or acetonitrile may enhance solubility of intermediates.
- Catalysis : KI (10 mol%) accelerates nucleophilic substitution in chloroacetamide syntheses .
- Temperature : Gradual warming (0°C → room temperature) reduces byproduct formation.
- Yield tracking : Use HPLC or LC-MS to monitor reaction progression and purity (>95%) .
Q. How do structural modifications influence biological activity?
- Answer : Structure-activity relationship (SAR) studies on analogs (e.g., pyrazole or thienyl derivatives) reveal:
- Chlorine position : Substitution at the α-carbon (vs. β) enhances electrophilicity, impacting target binding.
- Pyrrolidine methylation : The 1-methyl group affects lipophilicity and metabolic stability.
- Table : Key analogs and activity trends:
| Analog Structure | Bioactivity Trend | Reference |
|---|---|---|
| 2-Chloro-N-(2-hydroxyphenyl) | Reduced cytotoxicity | |
| 2-Chloro-N-(thiazol-2-yl) | Enhanced enzyme inhibition |
Q. How can computational methods predict binding interactions with biological targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) via the chloroacetamide’s electrophilic Cl atom.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories; analyze hydrogen bonds with pyrrolidine N–H .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for SAR refinement.
Q. How to resolve contradictions in reported biological activity data?
- Answer : Contradictions may arise from:
- Purity variability : Validate compound integrity via elemental analysis or single-crystal XRD .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays .
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, drying time) to ensure consistency.
- Contradiction Analysis : Cross-reference melting points and spectral data with literature (e.g., PubChem, Acta Cryst.) to validate synthesis .
- Advanced Purification : For scale-up, consider continuous flow reactors to improve reproducibility and reduce batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
